2-{[(3-Nitrophenyl)methyl]sulfanyl}acetamide
Overview
Description
2-{[(3-Nitrophenyl)methyl]sulfanyl}acetamide is an organic compound with the molecular formula C9H10N2O3S It is characterized by the presence of a nitrophenyl group attached to a sulfanylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3-Nitrophenyl)methyl]sulfanyl}acetamide typically involves the reaction of 3-nitrobenzyl chloride with thioacetamide under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the thioacetamide acts as a nucleophile, attacking the electrophilic carbon of the benzyl chloride. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The product is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-{[(3-Nitrophenyl)methyl]sulfanyl}acetamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Various nucleophiles like amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Corresponding substituted products depending on the nucleophile used.
Scientific Research Applications
2-{[(3-Nitrophenyl)methyl]sulfanyl}acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[(3-Nitrophenyl)methyl]sulfanyl}acetamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in various interactions, including hydrogen bonding and π-π stacking, with biological molecules. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2-{[(4-Nitrophenyl)methyl]sulfanyl}acetamide: Similar structure but with the nitro group in the para position.
2-{[(2-Nitrophenyl)methyl]sulfanyl}acetamide: Similar structure but with the nitro group in the ortho position.
2-{[(3-Methylphenyl)methyl]sulfanyl}acetamide: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
2-{[(3-Nitrophenyl)methyl]sulfanyl}acetamide is unique due to the specific positioning of the nitro group, which can influence its reactivity and interaction with biological targets
Properties
IUPAC Name |
2-[(3-nitrophenyl)methylsulfanyl]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3S/c10-9(12)6-15-5-7-2-1-3-8(4-7)11(13)14/h1-4H,5-6H2,(H2,10,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZODGTJYHPICLG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CSCC(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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